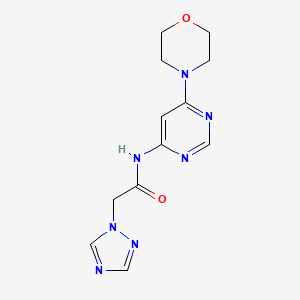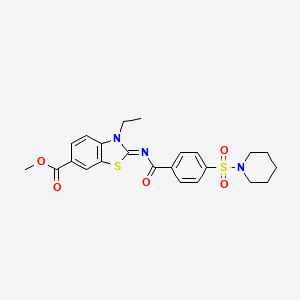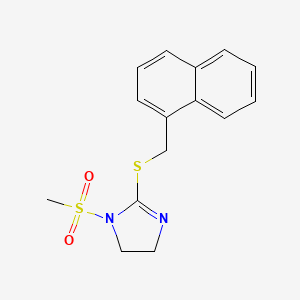
1-Methylsulfonyl-2-(naphthalen-1-ylmethylsulfanyl)-4,5-dihydroimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylsulfonyl-2-(naphthalen-1-ylmethylsulfanyl)-4,5-dihydroimidazole is a useful research compound. Its molecular formula is C15H16N2O2S2 and its molecular weight is 320.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
Several studies have demonstrated the potential of naphthalene derivatives in anticancer applications. Salahuddin et al. (2014) synthesized compounds involving naphthalene-1-ylmethyl derivatives for in vitro anticancer evaluation, particularly effective against breast cancer cell lines (Salahuddin et al., 2014). Similarly, Choodamani et al. (2021) prepared naphthalen-1-yl-methylimidazo derivatives that showed cytotoxicity against various cancer cell lines, underscoring their potential as cancer therapeutic agents (Choodamani et al., 2021).
Membrane Science and Fuel Cell Applications
In the field of membrane science and fuel cell technology, derivatives of naphthalene have been utilized for enhancing membrane properties. Wang et al. (2015) studied sulfonated polybenzothiazoles containing naphthalene, which exhibited high proton conductivities, indicating their utility in proton exchange membranes (Wang et al., 2015). Chen et al. (2010) synthesized sulfonated polyimides with naphthalene and benzimidazole groups, displaying promise for direct methanol fuel cell applications due to their high thermal and chemical stability (Chen et al., 2010).
Material Science and Molecular Structure Analysis
In material science, the naphthalene derivatives have been investigated for their unique properties. Gültekin et al. (2020) conducted experimental and theoretical studies on methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate, exploring its molecular and chemical properties (Gültekin et al., 2020).
Pharmacological Evaluation
In pharmacology, Faheem (2018) focused on the computational and pharmacological potential of heterocyclic compounds including naphthalenyl derivatives for toxicity assessment and tumor inhibition (Faheem, 2018).
Ionic Liquid Studies
Ionic liquids involving naphthalene derivatives have also been a subject of study. Gu et al. (2013) investigated the aggregation behavior of 1-dodecyl-3-methylimidazolium bromide in the presence of ionic liquids with naphthalene sulfonate, contributing to the understanding of molecular interactions in such systems (Gu et al., 2013).
Propiedades
IUPAC Name |
1-methylsulfonyl-2-(naphthalen-1-ylmethylsulfanyl)-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S2/c1-21(18,19)17-10-9-16-15(17)20-11-13-7-4-6-12-5-2-3-8-14(12)13/h2-8H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCPRZGQTRWWBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN=C1SCC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2Z)-2-[(3-chloro-4-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2759233.png)
![N-(2-(furan-2-yl)-2-methoxyethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2759236.png)
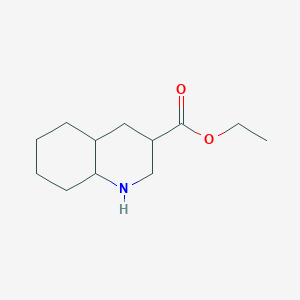


![N-[2-(1H-1,3-benzodiazol-1-yl)ethyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2759241.png)
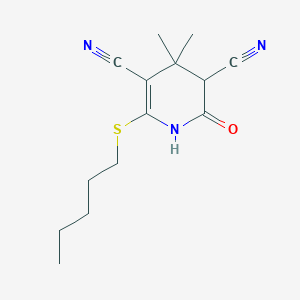


![5-Azaspiro[3.5]nonane-8-carboxylic acid;hydrochloride](/img/structure/B2759247.png)
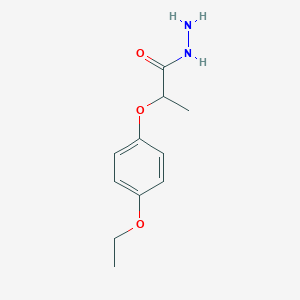
![N-{2-[6-(ethylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2759250.png)
